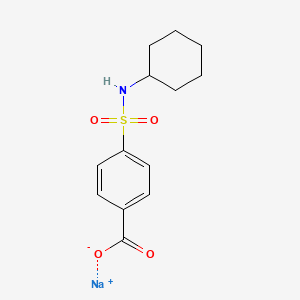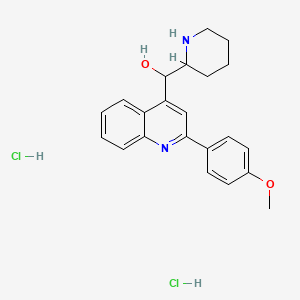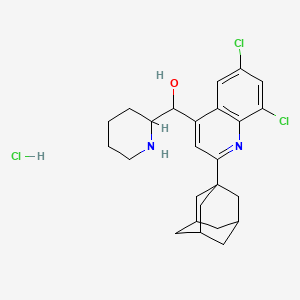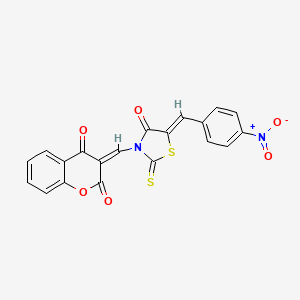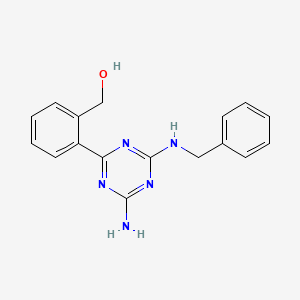
Ogerin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ogerin is a selective GPR68 positive aliasing modulator (PAM) with a moderate antagonistic effect on A2A . It inhibits the fear conditioning reflex in mice and also inhibits TGF-β-induced myofibroblast differentiation of fibroblasts from multiple organ systems .
Synthesis Analysis
The synthesis of Ogerin involves a comprehensive structure-activity relationship (SAR) study on the scaffold of the compound . The study led to the development of an improved GPR68 PAM, MS48107, which displayed 33-fold increased allosteric activity compared to Ogerin .Molecular Structure Analysis
Ogerin has a molecular formula of C17H17N5O, with an average mass of 307.350 Da and a monoisotopic mass of 307.143311 Da .Chemical Reactions Analysis
Ogerin was screened for radioligand binding modulation of CNS GPCRs and toxic pharmacological off-targets, showing minimal activity for all targets . It modulates proton-mediated calcium mobilization at 10 μM .Physical And Chemical Properties Analysis
Ogerin has a molecular weight of 307.14 . It is soluble in DMSO up to 10 mM .Wissenschaftliche Forschungsanwendungen
Inhibition of Myofibroblast Differentiation
Ogerin has been identified as a positive allosteric modulator of GPR68, which can inhibit the differentiation of myofibroblasts. This is particularly significant in the treatment of Idiopathic Pulmonary Fibrosis (IPF) and other fibrotic diseases. The application of Ogerin significantly inhibited αSMA expression and collagen secretion, demonstrating its potential to partially reverse myofibroblast phenotypes .
pH-Dependent Modulation of Fibrosis
The effectiveness of Ogerin is enhanced at an acidic pH, which is a common condition in various fibrotic diseases. This suggests that Ogerin could be particularly useful in environments where pH levels are lower than normal, providing a targeted approach to fibrosis treatment .
Pulmonary Fibrosis Research
Ogerin’s role in inhibiting TGF-β induced myofibroblast differentiation positions it as a valuable tool in pulmonary fibrosis research. It offers a new avenue for exploring treatments that can inhibit or reverse lung tissue scarring .
Cross-Organ Application
Research has shown that the mechanisms of fibrosis may be conserved across different organ systems. Ogerin’s ability to inhibit fibrosis in lung tissue suggests potential applications in treating fibrotic conditions in other organs such as the skin, intestines, and eyes .
GPCR Signaling Pathways
Ogerin’s activation of GPR68 and subsequent induction of PKA-dependent CREB phosphorylation highlight its role in Gαs pathway activation. This is a critical area of study for understanding G-protein coupled receptor (GPCR) signaling pathways and their implications in various diseases .
Drug Development
The properties of Ogerin as a positive allosteric modulator make it a candidate for drug development, especially in the context of diseases where GPR68 plays a regulatory role. Its ability to modulate receptor activity could be harnessed to create more effective treatments .
Tissue Engineering
In tissue engineering, controlling the differentiation of fibroblasts is crucial. Ogerin’s ability to inhibit myofibroblast differentiation could be applied to develop tissues with desired characteristics without the risk of pathological scarring .
Understanding Fibrotic Disease Mechanisms
Ogerin contributes to the broader understanding of fibrotic diseases by offering insights into the cellular and molecular mechanisms of fibrosis. This can inform the development of diagnostic tools and therapeutic strategies .
Wirkmechanismus
- Ogerin is a small-molecule positive allosteric modulator (PAM) that primarily targets G protein-coupled receptor 68 (GPR68) . GPR68 is an understudied orphan GPCR expressed most abundantly in the brain, potentially playing important roles in learning and memory.
- Ogerin potentiates proton activity at the GPR68-G s pathway by acting as a PAM . It enhances the receptor’s response to protons, which may impact downstream signaling cascades.
- Ogerin’s effects on GPR68 likely influence various signaling pathways, including Gq, Gs, G12/13, or Gi/o proteins . These pathways regulate cellular responses and contribute to the receptor’s functional outcomes.
- Ogerin demonstrates bioavailability and is brain-penetrant in mice . This property allows it to reach its target in the central nervous system.
- Environmental factors, such as pH fluctuations, may influence Ogerin’s efficacy. Since GPR68 senses microenvironmental pH changes, alterations in extracellular pH could affect its activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c18-16-20-15(14-9-5-4-8-13(14)11-23)21-17(22-16)19-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGIEDNDSFMSLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ogerin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

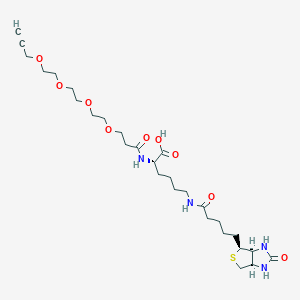
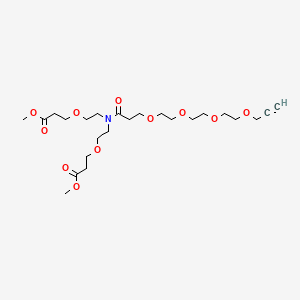
![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)


![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)
![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)
